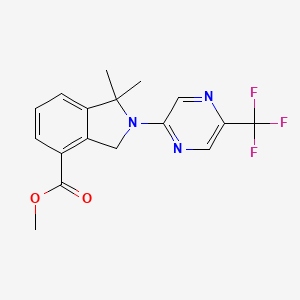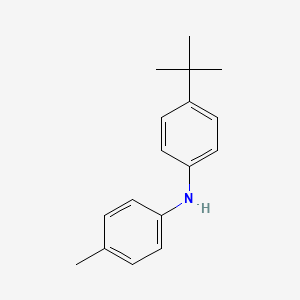
(4,5-Difluoro-1H-indol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Difluoro-1H-indol-3-yl)methanamine is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of fluorine atoms in the indole ring enhances the compound’s chemical properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluoro-1H-indol-3-yl)methanamine typically involves the introduction of fluorine atoms into the indole ring followed by the formation of the methanamine group. One common method is the electrophilic fluorination of an indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4,5-Difluoro-1H-indol-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxo derivatives such as (4,5-Difluoro-1H-indol-3-yl)methanone.
Reduction: Formation of reduced derivatives like (4,5-Difluoro-1H-indol-3-yl)methanol.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
(4,5-Difluoro-1H-indol-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,5-Difluoro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: A non-fluorinated analog with similar structural features but different chemical properties.
(5-Fluoro-1H-indol-3-yl)methanamine: A mono-fluorinated analog with one fluorine atom in the indole ring.
(6-Fluoro-1H-indol-3-yl)methanamine: Another mono-fluorinated analog with the fluorine atom at a different position.
Uniqueness
(4,5-Difluoro-1H-indol-3-yl)methanamine is unique due to the presence of two fluorine atoms at the 4 and 5 positions of the indole ring. This dual fluorination enhances its chemical stability, reactivity, and biological activity compared to its mono-fluorinated or non-flu
Properties
Molecular Formula |
C9H8F2N2 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(4,5-difluoro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H8F2N2/c10-6-1-2-7-8(9(6)11)5(3-12)4-13-7/h1-2,4,13H,3,12H2 |
InChI Key |
LLALBYVTOURVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)

![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)

![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
